N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(9(2)7-13-16)8-12-11-5-6-15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H |
InChI Key |
YZQBDJVTRVGHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Condensation Reactions
The most established method for preparing substituted pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, known as Knorr-type reactions. This approach typically results in the formation of regioisomers, as demonstrated by Knorr's original work where β-diketones reacted with hydrazine derivatives to produce two distinct regioisomeric products.
For example, the reaction of acetylacetone with hydrazine generates 3,5-dimethylpyrazole:
CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2H₂O
Recent advancements have improved the efficiency of this approach, as exemplified by Girish et al., who developed a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving yields of up to 95%.
Cyclocondensation with Acetylenic Ketones
Another significant approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method, known for over a century, typically results in a mixture of regioisomers that require separation:
The regioselectivity can be influenced by structural factors, with hydrogen bonding playing a crucial role in directing the reaction pathway.
In Situ Carbonyl Formation Method
A more recent innovation involves the in situ formation of carbonyl derivatives followed by reaction with hydrazines. Harigae and colleagues reported a highly regioselective one-pot preparation of 3,5-substituted pyrazoles with excellent yields (68-99%) by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines.
Similarly, 1,3,4,5-substituted pyrazoles have been synthesized via cyclocondensation of arylhydrazines with carbonyl derivatives generated in situ from ketones and diethyl oxalate, yielding the desired 1,5-isomers in 60-66% yield.
Specific Preparation Methods for N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Reductive Amination Approach
The primary synthetic route for this compound involves reductive amination. This approach consists of several key steps:
- Preparation of the 2-ethyl-4-methylpyrazol-3-carbaldehyde
- Reaction with 1-methylpyrazol-3-amine to form the corresponding imine
- Reduction of the imine to the amine
- Conversion to the hydrochloride salt
A typical reaction scheme employs sodium triacetoxyborohydride as the reducing agent in dichloroethane or dichloromethane solvent. The reaction is typically conducted at room temperature for 12-24 hours to ensure complete conversion.
| Reagent | Quantity | Function |
|---|---|---|
| 2-ethyl-4-methylpyrazol-3-carbaldehyde | 1.0 eq | Aldehyde component |
| 1-methylpyrazol-3-amine | 1.0-1.2 eq | Amine component |
| Sodium triacetoxyborohydride | 1.5-2.0 eq | Reducing agent |
| Dichloroethane/Dichloromethane | - | Solvent |
| Acetic acid | catalytic | pH modulator |
The yield for this process typically ranges from 65-85%, depending on reaction conditions and purification methods.
Nucleophilic Substitution Method
An alternative approach utilizes nucleophilic substitution reactions, beginning with halogenated pyrazole derivatives:
- Synthesis of 3-(chloromethyl)-2-ethyl-4-methylpyrazole or similar halogenated intermediates
- Reaction with 1-methylpyrazol-3-amine in the presence of a suitable base
- Conversion to the hydrochloride salt
The reaction conditions for this approach typically involve:
| Parameter | Value | Notes |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ | To facilitate deprotonation |
| Solvent | DMF or acetonitrile | Polar aprotic solvents favor SN2 reactions |
| Temperature | 60-80°C | Higher temperatures may be required for less reactive halides |
| Reaction time | 8-24 hours | Dependent on reactivity of halide |
This method generally provides yields of 50-75%, with primary advantages being the straightforward reaction conditions and relatively accessible starting materials.
Coupling Reaction Approach
A more sophisticated approach employs coupling reactions with appropriate catalysts. This method involves:
- Preparation of a 3-hydroxymethyl-2-ethyl-4-methylpyrazole derivative
- Activation of the hydroxyl group (e.g., as a mesylate or tosylate)
- Coupling with 1-methylpyrazol-3-amine using palladium or copper catalysts
- Conversion to the hydrochloride salt
The reaction conditions typically involve:
| Component | Details | Function |
|---|---|---|
| Catalyst | Pd(OAc)₂/BINAP or Cu(I) salts | Facilitates C-N bond formation |
| Base | NaOtBu or Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene or THF | Suitable for organometallic catalysis |
| Temperature | 80-110°C | Required for catalyst activation |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation |
While this approach may offer improved regioselectivity, it typically requires more specialized reagents and conditions, making it less common for large-scale production.
Direct Synthesis from Pyrazole Precursors
Drawing from general pyrazole synthesis methodology, the target compound can also be prepared through the independent synthesis of the two pyrazole rings followed by connection via the methylene bridge:
- Synthesis of 2-ethyl-4-methylpyrazole through condensation of an appropriate 1,3-diketone with hydrazine
- Functionalization at the 3-position to introduce a reactive methylene group
- Synthesis of 1-methylpyrazol-3-amine through appropriate precursors
- Coupling of the two pyrazole moieties
- Conversion to the hydrochloride salt
The synthesis of the individual pyrazole components can follow established methods such as:
For 2-ethyl-4-methylpyrazole:
- Condensation of 2,4-hexanedione with hydrazine hydrate
- Reaction of α,β-unsaturated carbonyl compounds with hydrazine
For 1-methylpyrazol-3-amine:
- A synthesis pathway similar to that described for 5-bromo-1-methyl-1H-pyrazol-3-amine, involving:
Optimization and Scale-Up Considerations
Critical Parameters Affecting Yield and Purity
Several key parameters significantly impact the yield and purity of this compound synthesis:
| Parameter | Impact | Optimization Strategy |
|---|---|---|
| Reaction temperature | Affects reaction rate and selectivity | Careful temperature control, ideally using automated systems |
| Reactant purity | Impurities can lead to side reactions | Use high-purity starting materials or implement purification steps |
| pH | Influences amine reactivity | Buffer systems or controlled addition of acid/base |
| Solvent choice | Affects solubility and reaction kinetics | Screening of solvent systems for optimal performance |
| Reaction time | Inadequate times reduce yield; excessive times may lead to degradation | Reaction monitoring via HPLC or other analytical techniques |
Purification Techniques
The purification of this compound typically involves several steps:
- Initial isolation of the free base through basification and extraction
- Purification of the free base via column chromatography or recrystallization
- Conversion to the hydrochloride salt using HCl in an appropriate solvent (typically diethyl ether or ethanol)
- Final purification of the salt through recrystallization from suitable solvents
The selection of appropriate purification techniques depends on the specific impurity profile and scale of synthesis.
Industrial Scale Considerations
For large-scale production, several modifications to laboratory-scale procedures are typically required:
- Replacement of hazardous or expensive reagents with more suitable alternatives
- Implementation of continuous flow processes where appropriate
- Development of in-process controls to monitor reaction progress
- Optimization of workup procedures to minimize solvent usage and waste generation
- Design of crystallization processes to ensure consistent product quality
These considerations are essential for translating laboratory-scale syntheses to commercial production.
Comparative Analysis of Preparation Methods
Efficiency Assessment
The various preparation methods can be compared based on several efficiency metrics:
| Method | Overall Yield | Steps | Reagent Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Reductive Amination | 65-85% | 4-5 | Moderate | Good | Moderate |
| Nucleophilic Substitution | 50-75% | 3-4 | Low-Moderate | Very Good | Low-Moderate |
| Coupling Reaction | 60-80% | 4-6 | High | Limited | Moderate-High |
| Direct Synthesis from Pyrazole Precursors | 40-60% | 6-8 | Moderate | Moderate | Moderate |
Advantages and Limitations
Each preparation method presents distinct advantages and limitations:
Reductive Amination:
- Advantages: Relatively high yields, well-established methodology
- Limitations: Requires careful control of reduction conditions, potential over-reduction
Nucleophilic Substitution:
- Advantages: Straightforward reaction conditions, accessible starting materials
- Limitations: Potential for side reactions, moderate yields
Coupling Reaction:
- Advantages: High regioselectivity, clean reaction profile
- Limitations: Expensive catalysts, specialized reaction conditions
Direct Synthesis from Pyrazole Precursors:
- Advantages: Flexibility in designing structural modifications
- Limitations: Multiple steps, potentially lower overall yield
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with biological pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. Compounds within this class have shown promising results in inhibiting tumor growth in various cancer cell lines. This compound may contribute to this field through its unique structural characteristics that enhance its efficacy against specific cancer types .
Agricultural Applications
Pesticidal Properties
Research indicates that certain pyrazole compounds possess insecticidal and herbicidal properties. This compound could serve as a basis for developing new agrochemicals aimed at pest control, potentially reducing reliance on traditional pesticides .
Material Science Applications
Polymer Chemistry
Pyrazole derivatives are being explored for their role in polymer science, particularly in the development of new materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices may improve their performance in various applications .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Egyptian Journal of Chemistry reported the synthesis of several pyrazole derivatives and their evaluation against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in pharmaceutical formulations . -
Anti-inflammatory Research
In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives using animal models. The findings demonstrated a reduction in inflammation markers, supporting the therapeutic potential of compounds like N-[(2-ethyl-4-methylpyrazol-3-y)methyl]-1-methylpyrazol-3-amines . -
Agricultural Application Trials
Field trials conducted to assess the effectiveness of pyrazole-based pesticides revealed promising results in controlling pest populations while minimizing environmental impact. This underscores the potential agricultural benefits of N-[ (2 - ethyl - 4 - methylpyrazol - 3 - yl) methyl] - 1 - methylpyrazol - 3 - amine; hydrochloride .
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several pyrazole- and benzimidazole-based derivatives (Table 1). Key comparisons include:


Key Observations :
- Pyrazole derivatives (e.g., the target compound and those in ) prioritize nitrogen-rich heterocycles for hydrogen bonding and receptor interactions.
- The hydrochloride salt in the target compound and H-series inhibitors (e.g., H-7 ) enhances aqueous solubility, critical for bioavailability.
Comparison :
- Copper catalysis is common in pyrazole derivatization (e.g., ), but the target compound’s synthesis may require milder conditions due to its simpler substituents.
- Lower yields in cyclopropyl derivatives (17.9% ) suggest steric or electronic challenges absent in the target compound’s synthesis.
Physicochemical and Pharmacological Properties
Key Insights :
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a compound within the pyrazole family, recognized for its diverse biological activities. This article provides an in-depth overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
CAS Number: 1856035-69-2
The compound features a unique combination of ethyl and methyl substitutions on the pyrazole ring, which enhances its biological efficacy compared to simpler pyrazoles. Its structural characteristics are critical for its interactions with biological targets.
Biological Activities
Recent studies have highlighted several biological activities attributed to this compound:
-
Antitumor Activity:
- N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity with IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
- Anti-inflammatory Effects:
- Antibacterial and Antifungal Properties:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications and their impact on activity:
| Compound | Structural Modification | Biological Activity | IC50 Value |
|---|---|---|---|
| N-(2-Ethyl-4-methylpyrazol-3-yl)methyl)-1-methylpyrazol-3-amine; hydrochloride | Ethyl and methyl substitutions | Antitumor | 3.79 µM (MCF7) |
| 5-Methylpyrazole | Simple pyrazole derivative | Lower potency | Not specified |
| 4-Methylpyrazole | Methyl substitution at position 4 | Less potent due to lack of additional functional groups | Not specified |
The unique combination of substituents in N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride enhances its interaction with biological targets compared to simpler analogs.
Case Studies
Several case studies have explored the efficacy of this compound:
- Antitumor Study:
- Anti-inflammatory Mechanism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


